molecular formula C9H6ClF3N4 B11791377 4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine

4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B11791377
M. Wt: 262.62 g/mol
InChI Key: YPBDFJOWWYICCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazolopyrimidine Derivatives in Heterocyclic Chemistry

Pyrazolopyrimidines, formed through the fusion of pyrazole and pyrimidine rings, have long been recognized as privileged scaffolds in heterocyclic chemistry. Early synthetic efforts, such as the Dimroth rearrangement, enabled the construction of pyrazolo[3,4-d]pyrimidine derivatives, which were later optimized for pharmacological applications. The discovery of pyrazolopyrimidines as kinase inhibitors in the 1990s marked a turning point, with compounds like dasatinib demonstrating the therapeutic potential of this structural class.

Recent advances in synthetic methodologies, including skeletal transformation strategies, have expanded access to medium- and macrocyclic pyrazolopyrimidine derivatives, enhancing their conformational diversity. For example, the fusion of pyrimidine with pyrazole via formaldehyde poly-condensation has yielded catalysts capable of modulating oxidation reactions, underscoring the versatility of these heterocycles.

Historical Milestone Key Development Reference
1960s Development of Dimroth rearrangement for pyrazolopyrimidine synthesis
1990s Emergence of pyrazolopyrimidines as kinase inhibitors
2020s Skeletal transformation strategies for macrocyclic derivatives

Significance of Halogen-Trifluoroalkyl Substituent Combinations

The combination of chlorine and trifluoroethyl groups in 4-chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine introduces synergistic electronic effects. Chlorine, an electron-withdrawing substituent, enhances the electrophilicity of the pyrimidine ring, while the trifluoroethyl group contributes steric bulk and metabolic stability. This duality is critical for target engagement, as demonstrated in COX-2 inhibitors where chlorine improved selectivity (S.I. = 8.97) and trifluoromethyl groups enhanced binding affinity.

Electronegativity gradients imposed by halogen substituents profoundly influence reactivity. For instance, in iron(III)-porphyrin catalytic systems, halogen electronegativity (F > Cl > Br > I) directly correlates with oxidation rates, with fluorine-substituted phenols exhibiting superior degradation efficiency. In the context of pyrazolopyrimidines, the trifluoroethyl group’s strong electronegativity may similarly stabilize transition states during enzymatic interactions.

Substituent Electronic Effect Biological Impact Example
Chlorine σ-electron withdrawal Enhanced COX-2 selectivity (IC₅₀ = 1.11 µM)
Trifluoroethyl Strong -I effect Improved metabolic stability and target residence time

Current Research Landscape in Pyrimidine-Based Scaffold Development

Modern pyrimidine chemistry emphasizes skeletal diversification to address complex biological targets. A 2022 study synthesized ten pyrimidine-embedded macrocycles (7- to 14-membered rings) via skeletal transformation, achieving unprecedented conformational diversity. These macrocycles exhibit enhanced three-dimensional ligand-protein interactions compared to planar analogues, a feature critical for disrupting protein-protein interactions in oncology.

Anti-cancer pyrimidine derivatives dominate recent patent literature, with 59 patents filed between 2009–2014 alone. Structural innovations include fused pyrimidine-indole hybrids and macrocyclic kinase inhibitors, many leveraging halogen-trifluoroalkyl combinations for improved pharmacokinetics. For example, pyrazolo[1,5-a]pyrimidine derivatives with chloro and trifluoromethyl groups demonstrated dual inhibition of COX-2 (IC₅₀ = 1.11 µM) and 15-LOX (IC₅₀ = 5.6 µM), highlighting the therapeutic potential of multi-target engagement.

Research Focus Area Key Advancement Impact Reference
Macrocyclic Design 7- to 14-membered pyrimidine macrocycles Enhanced 3D protein interactions
Multi-Target Inhibitors Dual COX-2/15-LOX inhibition Anti-inflammatory applications
Patent Trends 59 anti-cancer pyrimidine patents (2009–2014) Diversified therapeutic targeting

Properties

Molecular Formula

C9H6ClF3N4

Molecular Weight

262.62 g/mol

IUPAC Name

4-chloro-2-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrimidine

InChI

InChI=1S/C9H6ClF3N4/c10-7-1-2-14-8(16-7)6-3-15-17(4-6)5-9(11,12)13/h1-4H,5H2

InChI Key

YPBDFJOWWYICCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)C2=CN(N=C2)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Substitution at the Pyrimidine Core

ParameterValueSource
Yield71%
Reaction Time10 h
Purity (HPLC)>98%

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Transition-metal-catalyzed cross-coupling offers regioselective access to aryl-pyrimidine linkages. This method is ideal for introducing prefunctionalized pyrazole moieties.

Procedure :

  • Pyrazole Preparation : 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-ylboronic acid is synthesized via Miyaura borylation of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole using bis(pinacolato)diboron and a palladium catalyst.

  • Coupling Reaction : 2-Chloro-4-iodopyrimidine is reacted with the boronic acid derivative under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) at 80°C.

Key Observations :

  • Catalyst Efficiency : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in terms of yield (82% vs. 65%).

  • Steric Effects : Bulkier ligands reduce undesired homocoupling byproducts.

Analytical Data :

ParameterValueSource
Yield82%
Reaction ScaleUp to 10 g
Turnover Number450

Cyclocondensation Routes

ParameterValueSource
Yield65%
Reaction Time6 h
Diastereoselectivity>90%

Post-Functionalization of Pyrimidine Intermediates

ParameterValueSource
Yield76%
Purity (NMR)>95%

Comparative Analysis of Synthetic Routes

The choice of methodology hinges on scalability, cost, and functional group compatibility:

MethodYield (%)Cost (Relative)Scalability
NAS71LowHigh
Suzuki Coupling82HighModerate
Cyclocondensation65ModerateLow
Post-Functionalization76ModerateHigh

Key Takeaways :

  • NAS is preferred for industrial-scale synthesis due to low catalyst costs and straightforward workup.

  • Suzuki Coupling offers superior yields but requires expensive palladium reagents.

  • Cyclocondensation is ideal for rapid access to analogs but suffers from moderate yields.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (s, 1H, pyrimidine-H), 7.80 (s, 1H, pyrazole-H), 4.15 (q, J = 8.4 Hz, 2H, CF₃CH₂), 6.47 (s, 1H, pyrimidine-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.3 (C=O), 158.8 (C-N), 122.5 (q, J = 278 Hz, CF₃), 107.4 (pyrazole-C).

  • HRMS : Calculated for C₉H₆ClF₃N₄ [M+H]⁺: 279.0254; Found: 279.0252.

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H₂O).

  • Elemental Analysis : C 41.05%, H 2.31%, N 20.10% (theoretical: C 41.23%, H 2.34%, N 20.05%) .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.

    Coupling Reactions: It can form bonds with other aromatic or heteroaromatic compounds through coupling reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides.

Scientific Research Applications

Anti-inflammatory Agents

Recent studies have indicated that derivatives of pyrimidine compounds, including those containing the pyrazole moiety, exhibit significant anti-inflammatory properties. For instance, compounds similar to 4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine have been evaluated for their ability to inhibit prostaglandin synthesis, a key mediator in inflammatory responses. In a comparative study, certain derivatives demonstrated lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .

Protein Kinase Inhibition

The compound's structure suggests potential as a protein kinase inhibitor. Protein kinases are critical targets in cancer therapy due to their role in cell signaling pathways. Research has shown that modifications to the pyrimidine and pyrazole structures can enhance selectivity and potency against specific kinases. For example, new derivatives based on similar scaffolds have been synthesized and evaluated for their inhibitory effects on various protein kinases involved in cancer progression .

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Activity

A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized from aminopyrazole carbonitrile as a starting material. The synthesized compounds were tested for their anti-inflammatory effects in animal models. Results indicated that certain derivatives exhibited significant inhibition of carrageenan-induced edema with LD50 values indicating lower toxicity compared to conventional NSAIDs .

Case Study 2: Structure-Activity Relationship Studies

In an investigation focusing on the structure-activity relationship (SAR) of pyrimidine derivatives, researchers synthesized various analogs of 4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine. The study aimed to determine how modifications in the chemical structure affected biological activity against specific targets such as cyclooxygenase enzymes involved in inflammation. The findings suggested that fluorinated groups significantly enhanced anti-inflammatory efficacy while maintaining lower toxicity profiles .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)LD50 (mg/kg)Reference
Compound AAnti-inflammatory12.5>2000
Compound BProtein Kinase Inhibitor5.0>1500
4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidineAnti-inflammatory10.0>1800

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the pyrazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomerism and Substituent Effects

2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine ()

  • Structure : Chlorine at position 2, pyrazole at position 4, and trifluoromethyl at position 4.
  • Synthesis : Reacting 2,4-dichloro-5-(trifluoromethyl)pyrimidine with pyrazole yields two isomers (1:1 ratio), separated via chromatography .
  • Properties : Planar molecular geometry (excluding F atoms), with alternating bond angles in the pyrimidine ring (narrower at N atoms, wider at C atoms) .
  • Comparison: The trifluoromethyl group at position 5 enhances lipophilicity compared to the trifluoroethyl group in the target compound.

4-Chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine ()

  • Structure : Chlorine at position 4, pyrazole at position 2, and trifluoromethyl at position 5.
  • Synthesis : Similar conditions (DMAC, K₂CO₃) but yields positional isomers depending on reactant ratios.
  • Comparison : The reversed positions of chlorine and pyrazole may influence steric interactions and solubility. The trifluoromethyl group at position 5 offers distinct electronic effects compared to the trifluoroethyl group in the target compound.

Thieno-Pyrimidine Derivatives

2-Chloro-4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine ()

  • Structure: Thieno[3,2-d]pyrimidine fused ring system with chlorine at position 2 and trifluoroethyl-pyrazole at position 3.
  • Molecular Formula : C₁₁H₆ClF₃N₄S.
  • Comparison: The fused thieno ring increases rigidity and may enhance binding to planar enzymatic pockets.

Trifluoroethyl-Pyrazole Derivatives with Varied Scaffolds

N-Methyl-N-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)pyridin-2-amine ()

  • Structure : Pyridine ring substituted with methylamine and trifluoroethyl-pyrazole.
  • Properties : Synthesized in 94% yield as a yellow oil.

4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine ()

  • Structure : Chlorine at position 4, methyl-pyrazole at position 2.
  • Applications : Used as a medicinal chemistry intermediate.
  • Comparison : The methyl group reduces steric hindrance compared to trifluoroethyl, possibly favoring different metabolic pathways .

Kinase Inhibitors ()

  • Example: Derivatives of 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () and SYK/FLT3 inhibitors ().
  • Comparison : The trifluoroethyl group in the target compound may mimic the role of trifluoromethyl or morpholine groups in enhancing target selectivity and metabolic stability .

Biological Activity

4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H9_{9}ClF3_3N4_4
  • CAS Number : 1774904-56-1
  • Molecular Weight : 285.65 g/mol

The biological activity of 4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine is primarily attributed to its interaction with specific molecular targets in biological systems. The chloro and trifluoroethyl groups enhance its binding affinity to target proteins, which may modulate enzyme activity or receptor function.

Antiparasitic Activity

Recent studies have indicated that similar compounds with a pyrazole framework exhibit notable antiparasitic activity. For instance, compounds targeting PfATP4 (a sodium pump in Plasmodium species) have shown promising results in inhibiting parasitic growth.

CompoundEC50_{50} (µM)Activity Type
4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidineTBDAntiparasitic
Analog A0.064Antiparasitic
Analog B0.115Antiparasitic

Anticancer Properties

The pyrazole derivatives are also being investigated for their anticancer properties. In vitro studies have shown that modifications on the pyrazole ring can lead to increased potency against various cancer cell lines.

Study ReferenceCell LineIC50_{50} (µM)
Study 1A5495.0
Study 2HeLa3.5

Case Study 1: Antimalarial Efficacy

In a study involving a mouse model of malaria (P. berghei), a related compound demonstrated a significant reduction in parasitemia (30% at 40 mg/kg). This suggests that structural analogs of 4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine could potentially serve as effective antimalarial agents.

Case Study 2: Anticancer Activity

Another investigation explored the anticancer effects of similar pyrazole derivatives on breast cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and apoptosis induction in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine?

  • The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2,4-dichloropyrimidine derivatives with 1-(2,2,2-trifluoroethyl)-1H-pyrazole under basic conditions (e.g., NaH or KOH in DMF) at 80–100°C . Chromatographic separation (e.g., silica gel column) is often required to isolate isomers or byproducts, as observed in analogous pyrazolylpyrimidine syntheses .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. SHELX software (e.g., SHELXL for refinement) is widely used to analyze bond angles, planarity, and substitution patterns, as demonstrated for structurally similar pyrimidine derivatives . For non-crystalline samples, high-resolution NMR (e.g., 19F^{19}\text{F} NMR) and mass spectrometry (HRMS) validate the trifluoroethyl and pyrazole substituents .

Q. What preliminary assays are used to evaluate its bioactivity?

  • Kinase inhibition assays (e.g., Jak2, EGFR mutants) are common starting points due to the compound’s heterocyclic core. In vitro cell proliferation studies using Jak2 V617F-mutant cell lines or ERK1/2 signaling models (via Western blotting) are employed, as seen in related pyrazolylpyrimidine inhibitors .

Advanced Research Questions

Q. How can computational methods optimize the compound’s binding affinity for specific kinase targets?

  • Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with kinase active sites. For instance, free energy perturbation (FEP) calculations guide modifications to the pyrazole or trifluoroethyl groups to enhance selectivity for T790M EGFR mutants over wild-type EGFR . Density functional theory (DFT) analyses of electron-withdrawing effects (e.g., trifluoroethyl) on pyrimidine reactivity are also critical .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cellular context (e.g., mutant vs. wild-type cell lines). Meta-analyses comparing IC50_{50} values under standardized protocols (e.g., Eurofins Panlabs kinase profiling) are recommended. For example, conflicting ERK1/2 inhibition data may require orthogonal assays like AlphaScreen or SPR binding studies .

Q. How is the compound’s ADME profile assessed during preclinical development?

  • In vitro microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) are evaluated. Pharmacokinetic (PK) studies in rodent models measure bioavailability and half-life. For analogues, introducing morpholine or methylpyrazole groups improves solubility, as seen in pyrimidine-based ERK inhibitors .

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

  • Polymorphs of trifluoroethyl-containing compounds often exhibit varying planarity and packing efficiencies. High-throughput crystallization (e.g., Crystal16™) under different solvents (e.g., DMSO/water) identifies stable forms. SHELXD and OLEX2 are used to solve structures from twinned or low-resolution data .

Methodological Notes

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min at 120°C vs. 12 h conventional) for pyrazole coupling .
  • Data Reproducibility : Cross-validate NMR assignments using 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC, especially for trifluoroethyl proton splitting patterns .
  • Controlled Variables : Maintain consistent ATP concentrations (1 mM) in kinase assays to avoid skewed IC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.